[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Overview
Description
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization and subsequent functional group transformations . Another approach includes the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of catalytic systems, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine: Known for its hypnotic and anticonvulsive properties.
3,4-Dihydro-2(1H)-pyridones: Used as synthetic precursors for various biologically active compounds.
Pyrrolopyrazine derivatives: These compounds have diverse biological activities and are synthesized using similar methodologies.
Uniqueness
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is unique due to its specific structural features and the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(4-ethyl-3-oxopyrido[2,3-b]pyrazin-2-yl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-14-9-7(4-3-5-12-9)13-10(11(14)17)18-6-8(15)16/h3-5H,2,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNBCYPXUOKKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N=C(C1=O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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